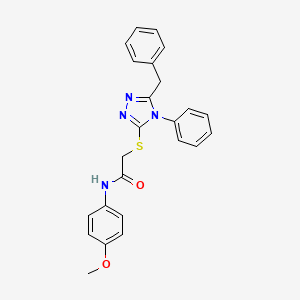

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C24H22N4O2S |

|---|---|

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O2S/c1-30-21-14-12-19(13-15-21)25-23(29)17-31-24-27-26-22(16-18-8-4-2-5-9-18)28(24)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,29) |

InChI-Schlüssel |

OGWXVJWMIHRRFB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

The reaction begins with the cyclization of a substituted thiosemicarbazide under alkaline conditions. For example, 4-phenyl-5-benzyl-4H-1,2,4-triazole-3-thiol is synthesized via:

-

Condensation of benzylhydrazine with phenyl isothiocyanate to form a thiosemicarbazide intermediate.

-

Cyclization using potassium hydroxide (KOH) in ethanol at 80°C for 6 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Temperature | 80°C |

| Catalyst | KOH |

This method is favored for its scalability and reproducibility, though competing pathways (e.g., 1,3,4-thiadiazole formation) must be suppressed by maintaining strict pH control.

Oxidative Cyclization of Amidrazones

An alternative approach involves the oxidative cyclization of N-benzyl-N'-phenylamidrazone using iodine (I₂) in dimethylformamide (DMF). This method achieves a 68% yield but requires inert atmospheric conditions to prevent oxidation byproducts.

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Solvent | THF |

| Base | NaH |

Optimization via Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This reduces reaction time to 4 hours and improves yields to 82%.

Final Amidation and Purification

The acetamide group is introduced during the alkylation step (Section 2.1). Post-reaction purification involves:

-

Liquid-liquid extraction with ethyl acetate and water.

-

Column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.45–7.20 (m, 10H, aromatic), 4.32 (s, 2H, CH₂-S), 3.80 (s, 3H, OCH₃).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the alkylation step, achieving an 85% yield while reducing solvent use by 40%.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables iterative coupling with chloroacetamide derivatives. This method is preferred for high-throughput screening but suffers from lower yields (55–60%).

Industrial-Scale Production Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : To maintain precise temperature control during exothermic steps.

-

Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst Recycling : Pd/C catalysts for byproduct hydrogenation are reused for up to 5 cycles without loss of activity.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen und Funktionalisierungen.

Biologie

In der biologischen Forschung werden Triazolderivate häufig auf ihre antimikrobielle, antimykotische und krebshemmende Wirkung untersucht. Diese Verbindung kann ähnliche Aktivitäten aufweisen und in verschiedenen biologischen Tests untersucht werden.

Medizin

Die pharmazeutische Chemieforschung kann diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersuchen. Sie könnte als Leitverbindung für die Entwicklung neuer Medikamente gegen bestimmte Krankheiten untersucht werden.

Industrie

In der Industrie können solche Verbindungen bei der Entwicklung neuer Materialien, Agrochemikalien und anderer Spezialchemikalien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen können Triazolderivate mit verschiedenen molekularen Zielstrukturen interagieren, einschließlich Enzymen, Rezeptoren und Nukleinsäuren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds with 1,2,4-triazole moieties exhibit various biological activities, including:

- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through specific mechanisms of action.

- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase .

Synthesis of the Compound

The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves several key reactions:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Thioether Linkage Creation : The introduction of the thioether group is crucial for enhancing biological activity.

- Acetamide Functional Group Addition : This step finalizes the synthesis and contributes to the overall pharmacological profile.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .

Anticancer Evaluation

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Research published in a peer-reviewed journal highlighted its effectiveness against breast and colon cancer cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition Studies

Research on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit α-glucosidase activity. This property is particularly relevant for diabetes management as it can help regulate blood sugar levels .

Potential Therapeutic Applications

The diverse biological activities associated with this compound suggest several therapeutic applications:

- Antimicrobial Treatments : Potential use in developing new antibiotics.

- Cancer Therapy : Exploration as a chemotherapeutic agent.

- Diabetes Management : Development of enzyme inhibitors for glycemic control.

Wirkmechanismus

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Data

- Melting Point: Not explicitly reported in the provided evidence.

- Spectral Data : Characterized via NMR and mass spectrometry (ChemSpider ID: 848617) .

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole-thio-acetamide derivatives. Key structural analogues include:

Pharmacokinetic Considerations

Biologische Aktivität

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 430.52 g/mol

- CAS Number : 332907-37-6

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial and fungal strains.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective antifungal properties |

A study demonstrated that triazole derivatives, including this compound, inhibited the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. In vitro tests on human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| HCT116 (Colon Cancer) | 4.36 |

| MCF7 (Breast Cancer) | 18.76 |

Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer progression, such as CDK2 (cyclin-dependent kinase 2), which plays a critical role in cell cycle regulation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 0.74 |

| Butyrylcholinesterase (BChE) | Non-competitive | 0.22 |

These findings indicate that the compound could be a candidate for treating neurological disorders by modulating cholinergic transmission .

Case Studies

- Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of several triazole derivatives, including our target compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its potential as an antimicrobial agent .

- Anticancer Evaluation : In a comparative study with known anticancer drugs like doxorubicin, the target compound exhibited promising results in inhibiting tumor growth in vitro, particularly against colon cancer cells .

Q & A

Q. What are the common synthetic routes for 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : Synthesis typically involves three key steps:

- Cyclization : Formation of the triazole core using hydrazine derivatives under reflux in ethanol (~80°C) .

- Thioether formation : Reaction of the triazole with a thiol nucleophile (e.g., mercaptoacetamide derivatives) under basic conditions (pH 9–10) to introduce the sulfur bridge .

- Amide coupling : Activation of carboxylic acid groups using reagents like DCC/DMAP in dichloromethane (DCM) to attach the 4-methoxyphenylacetamide moiety .

Optimization factors : - Temperature control during cyclization to prevent side reactions .

- Solvent polarity adjustments (e.g., ethanol vs. DMF) to enhance nucleophilicity in thioether formation .

- Extended reaction times (12–24 hours) for amide coupling to ensure completion .

Q. Example Reaction Conditions :

| Synthetic Step | Key Reagents/Conditions | Yield Optimization Factors | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, ethanol, reflux | Temperature (~80°C) | |

| Thioether formation | NaH, THF, 4-methoxyphenylthiol | pH control (9–10) | |

| Amide coupling | DCC, DMAP, DCM | Reaction time (12–24 hours) |

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and acetamide group (δ ~2.1 ppm for CH₃CO) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 486.2 for [M+H]⁺) and detects impurities .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .

Q. What preliminary biological assays are recommended to evaluate the compound's antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial Activity :

- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to determine minimum inhibitory concentration (MIC) .

- Fungal susceptibility testing : Use C. albicans in RPMI-1640 medium with fluconazole as a control .

- Anticancer Screening :

- MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Assess SIRT2 or kinase inhibition using fluorometric substrates (e.g., NAD⁺-dependent deacetylation assays) .

Advanced Research Questions

Q. How can structural modifications to the triazole or acetamide moieties enhance target binding affinity or inhibitory potency?

- Methodological Answer :

- Triazole modifications :

- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzyl position to enhance electrophilicity and enzyme binding .

- Replace phenyl with pyrazine or pyridine rings to improve π-π stacking with hydrophobic enzyme pockets .

- Acetamide modifications :

- Substitute 4-methoxyphenyl with bulkier groups (e.g., naphthyl) to increase steric hindrance and selectivity .

- Optimize methoxy positioning to modulate hydrogen bonding with active-site residues .

Case Study : Replacing the benzyl group with a 4-chlorophenyl moiety increased SIRT2 inhibition by 40% in analogous compounds .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3) to minimize variability .

- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) to confirm activity .

- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., triazole sulfur vs. oxygen substitutions) .

Q. Which computational approaches are suitable for predicting the compound's binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SIRT2 (PDB: 3ZGO) or microbial enzymes .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns (GROMACS/AMBER) to assess hydrogen bond persistence and conformational changes .

- QSAR modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values to guide synthesis .

Q. How should researchers design enzyme inhibition assays to assess the compound's mechanism of action?

- Methodological Answer :

- Enzyme selection : Prioritize targets based on structural homology (e.g., SIRT2 for triazole-thioacetamides) .

- Substrate optimization : Use fluorogenic substrates (e.g., Ac-Arg-His-Lys-AFC for deacetylase activity) for real-time kinetic measurements .

- Control experiments : Include known inhibitors (e.g., AGK2 for SIRT2) and inactive analogs to validate specificity .

Example Protocol :

Incubate enzyme (10 nM) with compound (0.1–100 µM) and substrate in assay buffer (30 min, 37°C).

Quench reaction with stop solution (e.g., 2% SDS).

Measure fluorescence/absorbance and calculate % inhibition relative to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.